1-(2-Nitrophenyl)-9,10-anthracenedione

Conformational Analysis UV-Vis Spectroscopy Dye Chemistry

1-(2-Nitrophenyl)-9,10-anthracenedione (CAS 20600-83-3) is a synthetic anthraquinone derivative belonging to the 1-aryl-9,10-anthracenedione subclass, characterized by a 2-nitrophenyl group at the 1-position of the tricyclic anthracenedione core (molecular formula C₂₀H₁₁NO₄, exact mass 329.0688 g/mol). Its structure combines a redox-active quinone system with a nitroaromatic group capable of irreversible reduction to hydroxylamine, imparting distinct electrochemical signatures relevant for analytical detection and materials design.

Molecular Formula C20H11NO4
Molecular Weight 329.3 g/mol
CAS No. 20600-83-3
Cat. No. B12295038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)-9,10-anthracenedione
CAS20600-83-3
Molecular FormulaC20H11NO4
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C20H11NO4/c22-19-14-7-1-2-8-15(14)20(23)18-13(9-5-10-16(18)19)12-6-3-4-11-17(12)21(24)25/h1-11H
InChIKeyRIXJHQXGAMSQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)-9,10-anthracenedione: Core Physicochemical and Structural Profile for Research Procurement (CAS 20600-83-3)


1-(2-Nitrophenyl)-9,10-anthracenedione (CAS 20600-83-3) is a synthetic anthraquinone derivative belonging to the 1-aryl-9,10-anthracenedione subclass, characterized by a 2-nitrophenyl group at the 1-position of the tricyclic anthracenedione core (molecular formula C₂₀H₁₁NO₄, exact mass 329.0688 g/mol) [1]. Its structure combines a redox-active quinone system with a nitroaromatic group capable of irreversible reduction to hydroxylamine, imparting distinct electrochemical signatures relevant for analytical detection and materials design [2]. The compound is primarily distributed as a research intermediate for dye chemistry, pharmaceutical probe development, and specialty organic synthesis, with confirmed spectral characterization including ¹H NMR and GC-MS data available in authoritative spectral libraries [1].

Why 1-(2-Nitrophenyl)-9,10-anthracenedione Cannot Be Substituted by Generic 1-Nitroanthraquinone or Other Positional Isomers


In-class substitution of 1-(2-nitrophenyl)-9,10-anthracenedione with common alternatives such as 1-nitroanthraquinone, 1-phenylanthraquinone, or even the 3- and 4-nitrophenyl positional isomers (CAS 20770-24-5 and CAS 20637-01-8) is not scientifically defensible without revalidation. The ortho-nitro geometry introduces steric twisting between the nitrophenyl ring and the anthraquinone plane, modulating both the compound's UV-Vis absorption profile and its reduction potential relative to the para and meta analogs [1]. In electrochemical applications, the 2-nitrophenyl group is expected to exhibit a distinct reduction potential for the nitro → hydroxylamine conversion compared to 3-nitrophenyl derivatives, which have an established irreversible reduction at approximately −0.45 V (vs. Ag|AgCl|3M KCl) [2]. Generic procurement of 'any 1-arylanthraquinone' therefore risks obtaining a material with different redox behavior, steric bulk, and spectroscopic properties, undermining experimental reproducibility in dye formulation, electrochemical sensing, or structure-activity relationship (SAR) studies where the ortho-nitroaryl motif is the structure-determining feature.

Quantitative Differentiation Evidence: 1-(2-Nitrophenyl)-9,10-anthracenedione versus Positional Isomers and Core Scaffold Analogs


Ortho-Nitro Steric Effect: Predicted Dihedral Angle and UV-Vis Spectral Shift Versus 4-Nitrophenyl Isomer

The ortho-nitro substitution on the 1-phenyl ring forces significant torsional rotation out of the anthraquinone plane due to steric clash between the nitro oxygen atoms and the peri-hydrogen at the anthracenedione 2-position. Computational modeling of analogous ortho-substituted biphenyl systems predicts a dihedral angle of approximately 60–75° between the nitrophenyl and anthraquinone π-systems, compared to less than 30° for the 4-nitrophenyl isomer (CAS 20637-01-8) where the nitro group is remote from the rotational axis [1]. This conformational difference directly impacts the extent of π-conjugation: the ortho isomer is expected to exhibit a hypsochromically shifted (blue-shifted) longest-wavelength absorption band by approximately 15–30 nm relative to the more planar 4-nitrophenyl analog, affecting both perceived color and photophysical properties relevant to dye and pigment applications. While direct experimental UV-Vis data for both isomers under identical conditions are not currently available in the peer-reviewed literature, the class-level inference is supported by the well-established relationship between biphenyl torsion angle and electronic absorption spectra in 1-arylanthraquinone dye systems.

Conformational Analysis UV-Vis Spectroscopy Dye Chemistry

Distinct Nitro Reduction Potential: Ortho Effect on Electrochemical Behavior Versus 3-Nitrophenyl Reference

In the structurally related 1-(3-nitrophenyl)-substituted anthraquinone system, the nitro group undergoes irreversible reduction to hydroxylamine at a peak potential of approximately −0.45 V (vs. Ag|AgCl|3M KCl) on a hanging mercury drop electrode, while the anthraquinone core gives a reversible quinone/hydroquinone redox couple at −0.40 V [1]. For 1-(2-nitrophenyl)-9,10-anthracenedione, the ortho-nitro geometry introduces both electronic (through-space dipole interaction with the carbonyl oxygen) and steric effects that are expected to shift the nitro reduction potential anodically or cathodically by 50–150 mV compared to the meta-nitro isomer, based on the known ortho effect in nitrobenzene electrochemistry where ortho substituents modulate the electron affinity of the nitro group through field and inductive effects. This differential redox signature means that the ortho isomer can be electrochemically distinguished from the meta isomer in mixed-analyte settings, similar to the demonstrated utility of mass spectrometry for distinguishing positional isomers of sulfonamide-substituted 9,10-anthracenediones [2].

Electrochemistry Redox Probes DNA Labeling

GC-MS Fragmentation Fingerprint: Unique Ion Pattern for Isomer Discrimination

The electron ionization mass spectrum of 1-(2-nitrophenyl)-9,10-anthracenedione is available in the Wiley Registry of Mass Spectral Data and exhibits a molecular ion at m/z 329 (C₂₀H₁₁NO₄⁺·) along with characteristic fragment ions resulting from loss of NO₂· (→ m/z 283), CO loss from the anthracenedione core, and ortho-effect-driven fragmentation pathways [1]. Mass spectrometry has already been validated as a method for unambiguously distinguishing positional isomers of substituted 9,10-anthracenediones; a study on sulfonamide-substituted anthracenediones demonstrated that metastable ion analysis enables clean isomeric differentiation even when conventional EI spectra appear similar [2]. The ortho-nitro isomer is expected to exhibit a distinct [M-OH]⁺ or [M-NO₂H]⁺ fragment due to an ortho effect (proximity of nitro oxygen to the anthracenedione carbonyl), which is absent or substantially less pronounced in the meta and para isomers. This provides a mass spectrometric fingerprint that can be used for identity confirmation and isomer purity assessment during procurement quality control.

Mass Spectrometry Analytical Chemistry Isomer Identification

Dual-Mode Redox Architecture: Simultaneous Anthraquinone and Nitroaromatic Electroactivity

Unlike simple 1-nitroanthraquinone (where the nitro group is directly attached to the anthraquinone core, altering its intrinsic redox behavior) or 1-phenylanthraquinone (which lacks a second redox-active moiety), 1-(2-nitrophenyl)-9,10-anthracenedione couples two spatially and electronically distinct redox centers: the anthraquinone core (reversible 2e⁻/2H⁺ reduction to 9,10-dihydroxyanthracene, E₁/₂ ≈ −0.40 V vs. Ag|AgCl|3M KCl for unsubstituted anthraquinone) and the 2-nitrophenyl group (irreversible 4e⁻/4H⁺ reduction to 2-aminophenyl, with hydroxylamine intermediate) [1]. This dual-mode architecture is fundamentally distinct from 1-nitroanthraquinone, where the electron-withdrawing nitro group directly conjugated to the quinone shifts the quinone reduction potential substantially and couples the two redox processes. In 1-(2-nitrophenyl)-9,10-anthracenedione, the phenyl spacer partially decouples the two redox centers, allowing independent or sequential electrochemical addressing under different potential windows. The anthraquinone and nitro reduction waves can be selectively 'switched off' by further electrochemical transformation, a property demonstrated for analogous anthraquinone–nitrophenyl conjugates [1].

Multipotent Redox Probes Electrochemical Labeling DNA Sensing

High-Impact Application Scenarios Where 1-(2-Nitrophenyl)-9,10-anthracenedione Provides Verifiable Advantage


Positional Isomer Reference Standard for Method Development in Forensic and Environmental Nitro-PAH Analysis

In forensic chemistry and environmental monitoring, nitro-substituted polycyclic aromatic hydrocarbons (nitro-PAHs) are analyzed by GC-MS and HPLC. The three positional isomers of nitrophenyl-anthracenedione (ortho, meta, para) serve as model compounds for developing chromatographic separation methods capable of resolving isomeric nitro-PAHs, a challenge highlighted by the distinct EI fragmentation patterns of each isomer [1]. Procuring the authentic 2-nitrophenyl isomer (CAS 20600-83-3) ensures that retention time indexing and spectral library matching correctly identify the ortho-substituted congener, which may co-elute with or be misidentified as the meta or para isomer if only a single isomer reference is used [2].

Building Block for Ortho-Specific Intramolecular Cyclization to Heterocyclic Quinones

The ortho-nitro group in 1-(2-nitrophenyl)-9,10-anthracenedione is uniquely positioned for reductive cyclization reactions that convert the nitro group to an amine or nitrene intermediate, which can then undergo intramolecular cyclization onto the proximal anthraquinone carbonyl to form indolo- or pyrrolo-anthraquinone fused heterocycles. This synthetic pathway is geometrically impossible with the meta or para isomers due to the greater distance between the nitro group and the carbonyl oxygen [1]. Researchers developing novel heterocyclic quinones for anticancer screening or organic electronic materials should specifically procure the ortho isomer, as the meta and para analogs will not support this cyclization mode.

Dual-Potential Electrochemical Probe for DNA Lesion Detection

The combination of an anthraquinone redox reporter and a nitrophenyl group within a single molecule, with the phenyl spacer partially decoupling the two redox centers, makes 1-(2-nitrophenyl)-9,10-anthracenedione a candidate scaffold for dual-potential electrochemical labeling of oligonucleotides. In analogous systems, the anthraquinone signal at −0.40 V and the nitro reduction signal near −0.45 V (vs. Ag|AgCl|3M KCl) provide two independent readout channels, and the specific reduction potential of the ortho-nitro isomer is expected to differ from the meta isomer by 50–150 mV, enabling voltammetric discrimination [2]. This property supports the design of electrochemical assays where different DNA lesions or modifications are tagged with different nitrophenyl positional isomers for simultaneous detection.

Synthesis of Bathochromically Tuned Disperse Dyes via Ortho-Nitro Reduction and Derivatization

The 2-nitrophenyl group serves as a masked 2-aminophenyl precursor. Reduction of the nitro group yields 1-(2-aminophenyl)-9,10-anthracenedione, a primary arylamine that can be diazotized and coupled to electron-rich aromatics to generate extended azo-anthraquinone chromophores with bathochromic shifts for deep-blue to green disperse dye applications [1]. The ortho relationship between the amino group and the anthraquinone carbonyl after reduction also enables formation of intramolecular hydrogen bonds that enhance photostability, a property not accessible from the meta or para isomers. Dye researchers should specify the 2-nitrophenyl isomer to access this ortho-specific post-reduction chemistry.

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